molecular formula C7H9LiN2O3 B2691157 Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate CAS No. 2126162-44-3

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2691157
CAS RN: 2126162-44-3
M. Wt: 176.1
InChI Key: YLJWRQQRWNCISV-UHFFFAOYSA-M
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Description

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a compound with the CAS Number: 2126162-44-3 . It has a molecular weight of 176.1 . The IUPAC name for this compound is lithium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1 . This indicates that the compound contains a lithium ion and a 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate ion.


Physical And Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

  • Synthesis Techniques : A study by Jiang et al. (2013) describes a 'one-pot' synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylates, employing lithium tert-butoxide in a sterically hindered Claisen condensation and Knorr reaction. This synthesis method yields compounds with excellent regioselectivity and can be relevant for producing derivatives of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (Jiang et al., 2013).

  • Cascading Chemical Reactions : Ivanov (2020) explored the use of tert-butyl lithium in low-temperature reactions to initiate cascade reactions, leading to the formation of complex chemical structures. This research could be applied to understand the behavior of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate in similar reaction conditions (Ivanov, 2020).

  • Chemical Behavior and Structure Analysis : Könemann et al. (1997) investigated the structure and chemical behavior of an η5-(1-Azapentadienyl)lithium derivative generated by deprotonation reactions. This study's insights into the lithium compound's structure and behavior could be relevant to Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (Könemann et al., 1997).

  • Rearrangement Processes : Ivanov et al. (2019) studied the rearrangement processes of certain lithium compounds, which could provide insights into the behavior and potential applications of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate under specific conditions (Ivanov et al., 2019).

  • Polyarylene Synthesis : Research by Sauer et al. (1960) focused on the synthesis of polyarylenes using a series of reactions involving lithium azide. This could be relevant for the synthesis of polymeric structures using Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (Sauer et al., 1960).

  • Free Radical Generation : Miura et al. (2002) described the generation of free radicals from lithium amides, which could be applied to studies involving Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate to understand its radical-generating capacity (Miura et al., 2002).

  • Cyclic Compounds Synthesis : Lee et al. (1998) studied the synthesis of cyclic C,N-bis(germadiyl) bis(ketenimine) compounds, which could provide insight into the cyclization reactions involving Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (Lee et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

lithium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJWRQQRWNCISV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1=NC(=NO1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

CAS RN

2126162-44-3
Record name lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
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